molecular formula C18H18N4O2S B2387844 Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034500-73-5

Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2387844
CAS No.: 2034500-73-5
M. Wt: 354.43
InChI Key: AHKQRAKBGIVWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the one , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C18H18N4O2S and a molecular weight of 354.43.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and can involve various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial Applications

  • Anti-mycobacterial Potential : A study highlighted the anti-mycobacterial chemotypes of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, with certain compounds demonstrating significant activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
  • Antibacterial and Antifungal Activity : Another research synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, which showed promising antibacterial and antifungal activities (Pandya et al., 2019).

Anticancer Applications

  • Antiproliferative Activity : A novel compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity (Prasad et al., 2018).
  • Potential Anticancer Agents : Another study focused on the synthesis of new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which were screened for antimicrobial activity, implying potential for anticancer applications (Patel et al., 2011).

Molecular Interactions and Structural Studies

  • Molecular Aggregation Studies : Research on compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol revealed insights into molecular aggregation and interactions in various solvents, which is critical for understanding drug behavior (Matwijczuk et al., 2016).
  • Structural and Synthesis Exploration : Studies on derivatives like 2-Methyl-4-oxo-4 H -1-benzopyrans and 2-Methyl-4-oxo-4 H -1-benzo[b]-thiopheno[3,2-b]pyrans offer valuable insights into the synthesis processes and structural characteristics of these compounds (Ibrahim et al., 2002).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicine. For instance, benzothiazole derivatives have shown promise as anti-tubercular compounds .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-19-7-6-17(21-12)24-14-3-2-8-22(10-14)18(23)13-4-5-15-16(9-13)25-11-20-15/h4-7,9,11,14H,2-3,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKQRAKBGIVWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.